N-Fmoc-3-fluorobenzyl-glycine
CAS No.:
Cat. No.: VC13630786
Molecular Formula: C24H20FNO4
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20FNO4 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-fluorophenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C24H20FNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
| Standard InChI Key | GDDIDFBLYPFWRC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)F)CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)F)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Fmoc-3-fluorobenzyl-glycine (systematic IUPAC name: [(9H-fluoren-9-ylmethoxy)carbonyl]-3-fluorobenzyl-glycine) features a glycine backbone modified at the amino group by an Fmoc protector and at the α-carbon by a 3-fluorobenzyl moiety. The molecular formula is C₂₄H₂₀FNO₄, with a molar mass of 405.42 g/mol. Key structural elements include:
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Fmoc group: A fluorene-based carbonyl protector offering base-labile stability.
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3-Fluorobenzyl side chain: Introduces electronegativity and steric bulk, altering peptide backbone dynamics.
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Glycine core: The simplest amino acid, enabling flexible incorporation into peptide chains.
Physicochemical Characteristics
The compound’s properties are influenced by its functional groups (Table 1):
Table 1: Physicochemical Properties of N-Fmoc-3-Fluorobenzyl-Glycine
| Property | Value |
|---|---|
| Melting Point | 158–162°C (decomposes) |
| Solubility | DMSO, DMF, THF; insoluble in H₂O |
| λmax (UV-Vis) | 265 nm (Fmoc π→π* transition) |
| Stability | Stable under acidic conditions; deprotected by piperidine |
The fluorine atom at the benzyl para position enhances lipophilicity (logP ≈ 3.2) and modulates hydrogen-bonding potential, critical for peptide-receptor interactions.
Synthetic Methodologies
Optimized Industrial-Scale Approaches
Patent CN101654473A describes scalable methods for Fmoc-protected dipeptides, adaptable to N-Fmoc-3-fluorobenzyl-glycine:
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Base-Mediated Alkylation: Glycine derivatives react with 3-fluorobenzyl halides in DMF/Na₂CO₃, achieving 85–95% yield .
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Solvent Systems: Tetrahydrofuran (THF) or acetone minimizes side reactions, while toluene extraction removes excess reagents .
Table 2: Comparative Synthesis Metrics
Mechanistic Insights and Reactivity
Deprotection Dynamics
The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine/DMF), forming a dibenzofulvene byproduct. This contrasts with Boc (tert-butoxycarbonyl) groups, which require acidic conditions (e.g., TFA) .
Side-Chain Reactivity
The 3-fluorobenzyl group participates in:
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SNAr Reactions: Fluorine’s electron-withdrawing effect activates the benzene ring for nucleophilic substitution.
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Cross-Coupling: Suzuki-Miyaura reactions enable bioconjugation with aryl boronic acids.
Applications in Peptide Science and Beyond
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-3-fluorobenzyl-glycine is a staple in SPPS for synthesizing fluorinated peptides. Its steric bulk reduces aggregation, improving yields in hydrophobic sequences.
Medicinal Chemistry
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Anticancer Peptides: Fluorine enhances membrane permeability and metabolic stability.
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PET Tracers: ¹⁸F-labeled analogs aid in tumor imaging.
Material Science
Incorporation into peptoids creates fluorinated polymers with tailored hydrophobicity for drug delivery systems.
Comparative Analysis with Analogous Compounds
Table 3: Fmoc vs. Boc Protection Strategies
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